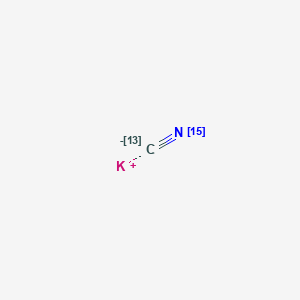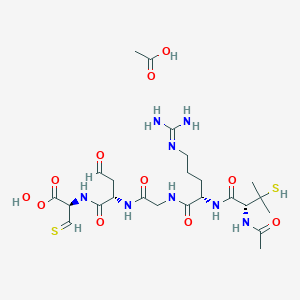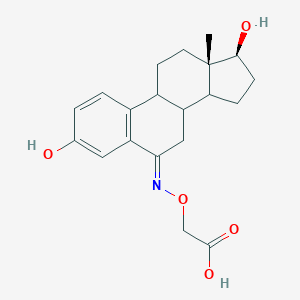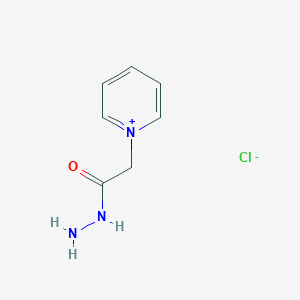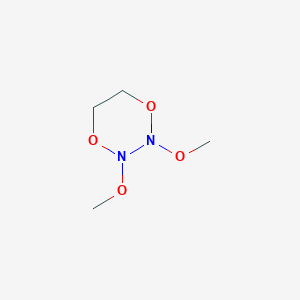
4-Amino-2,6-diethylpyridine-3-carboxylic acid
Descripción general
Descripción
4-Amino-2,6-diethylpyridine-3-carboxylic acid, also known as DEPC, is a pyridine derivative that has been widely used in scientific research. DEPC is a building block for the synthesis of various compounds and is used in the preparation of drugs and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,6-diethylpyridine-3-carboxylic acid is not well understood. However, it has been reported that 4-Amino-2,6-diethylpyridine-3-carboxylic acid can inhibit the activity of various enzymes, such as proteases, phosphatases, and nucleases. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also react with amino and imino groups of nucleic acids and proteins, leading to their modification. The modification of nucleic acids and proteins by 4-Amino-2,6-diethylpyridine-3-carboxylic acid can affect their structure and function.
Efectos Bioquímicos Y Fisiológicos
4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as alkaline phosphatase and ribonuclease. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also modify the structure and function of nucleic acids and proteins. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have antihypertensive and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used as a building block for the synthesis of various biologically active molecules. However, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has some limitations. It can react with water, which can lead to the formation of undesired byproducts. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be toxic, and its use should be handled with care.
Direcciones Futuras
4-Amino-2,6-diethylpyridine-3-carboxylic acid has several potential future directions. It can be used in the synthesis of new drugs and biologically active molecules. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the development of new fluorescent probes for molecular imaging and diagnostic applications. Furthermore, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the synthesis of new materials for catalysis. Overall, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.
Conclusion:
In conclusion, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is a pyridine derivative that has been widely used in scientific research. It is synthesized by reacting 3-acetyl-4-methylpyridine with diethylamine and ammonium acetate. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules and has several biochemical and physiological effects. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments, but it also has some limitations. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.
Aplicaciones Científicas De Investigación
4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules. It is used in the preparation of drugs, such as antihypertensive agents, antiviral agents, and antitumor agents. 4-Amino-2,6-diethylpyridine-3-carboxylic acid is also used in the synthesis of fluorescent probes, which are widely used in molecular imaging and diagnostic applications. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is used in the preparation of ligands for metal ions and in the synthesis of materials for catalysis.
Propiedades
Número CAS |
144291-53-2 |
|---|---|
Nombre del producto |
4-Amino-2,6-diethylpyridine-3-carboxylic acid |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
4-amino-2,6-diethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-5-7(11)9(10(13)14)8(4-2)12-6/h5H,3-4H2,1-2H3,(H2,11,12)(H,13,14) |
Clave InChI |
IDOFIAUAFAKVGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=N1)CC)C(=O)O)N |
SMILES canónico |
CCC1=CC(=C(C(=N1)CC)C(=O)O)N |
Sinónimos |
3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

